![molecular formula C6H8N2OS B065472 N-[1-(1,3-Thiazol-2-yl)ethyl]formamide CAS No. 165668-13-3](/img/structure/B65472.png)
N-[1-(1,3-Thiazol-2-yl)ethyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, also known as TETA, is a chemical compound that has been widely used in scientific research. TETA is a thiazole derivative that has been synthesized for its potential applications as a chelating agent, a corrosion inhibitor, and a ligand in coordination chemistry. It has also been studied for its biological properties, including its potential as an anticancer agent.
Wirkmechanismus
The exact mechanism of action of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is not fully understood, but it is believed to act as a chelating agent by binding to metal ions and preventing them from interacting with other molecules. This compound has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In animal studies, this compound has been shown to have potential as an anticancer agent, with the ability to inhibit tumor growth and induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects, with the ability to protect against oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(1,3-Thiazol-2-yl)ethyl]formamide has several advantages for use in laboratory experiments, including its low toxicity and high stability. However, this compound can also be difficult to synthesize and may require specialized equipment and expertise. Additionally, this compound may not be effective in all experimental settings, and further research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(1,3-Thiazol-2-yl)ethyl]formamide. One area of interest is its potential as an anticancer agent, with further studies needed to investigate its mechanism of action and efficacy in different cancer types. This compound may also have potential applications in environmental remediation, particularly in the removal of heavy metals from contaminated soil and water. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential side effects or limitations of its use.
Synthesemethoden
N-[1-(1,3-Thiazol-2-yl)ethyl]formamide can be synthesized using a variety of methods, including the reaction of 2-mercaptoethanol with formamide in the presence of a catalyst, or the reaction of 2-aminoethanethiol with formic acid. One common method involves the reaction of 2-mercaptoethanol with thioacetamide in the presence of a base, followed by oxidation with hydrogen peroxide to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(1,3-Thiazol-2-yl)ethyl]formamide has been studied for its potential applications in a variety of scientific fields. In coordination chemistry, this compound has been used as a ligand to form metal complexes with various metals, including copper, nickel, and zinc. This compound has also been studied as a chelating agent for heavy metals, such as lead and cadmium, in environmental remediation.
Eigenschaften
CAS-Nummer |
165668-13-3 |
|---|---|
Molekularformel |
C6H8N2OS |
Molekulargewicht |
156.21 g/mol |
IUPAC-Name |
N-[1-(1,3-thiazol-2-yl)ethyl]formamide |
InChI |
InChI=1S/C6H8N2OS/c1-5(8-4-9)6-7-2-3-10-6/h2-5H,1H3,(H,8,9) |
InChI-Schlüssel |
CNCOSTWAROXNBW-UHFFFAOYSA-N |
SMILES |
CC(C1=NC=CS1)NC=O |
Kanonische SMILES |
CC(C1=NC=CS1)NC=O |
Synonyme |
Formamide, N-[1-(2-thiazolyl)ethyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)

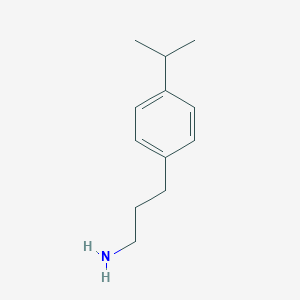

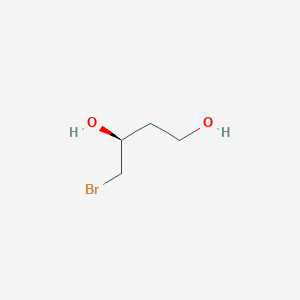

![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)
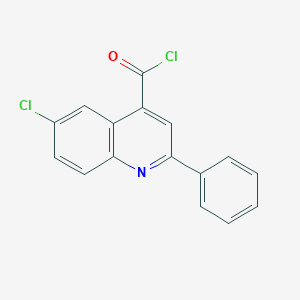
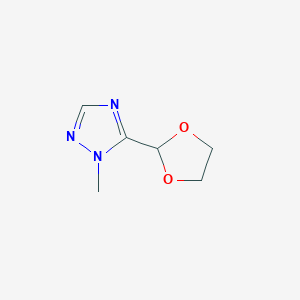


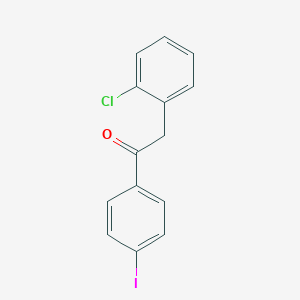
![1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI)](/img/structure/B65421.png)